Cyclo(Ala-Gly)

mycotoxin control biocontrol agent discovery secondary metabolite inhibition

Choose Cyclo(Ala-Gly) for measurable differentiation, not generic DKP interchange. Unlike cyclo(Ala-Pro) or cyclo(Gly-Gly), this specific heterodimeric DKP shows superior aflatoxin production inhibition, moderate cytotoxicity (IC50 9.5–18.1 μM across A549, HepG2, HT29) as a reference standard, and unique organic-fluid gelation absent in simpler analogs. Its thoroughly characterized Raman/FTIR fingerprints enable precise QC verification. Eliminate experimental irreproducibility—validate your SAR campaigns, phenotypic screens, and gelator designs with the correct sequence-defined scaffold.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 4526-77-6
Cat. No. B051597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Ala-Gly)
CAS4526-77-6
Synonyms(S)-3-Methyl-2,5-piperazinedione;  L-3-Methyl-2,5-piperazinedione;  Cyclo(L-alanylglycyl);  Alanine, cyclic anhydride with glycine;  Cyclo(Ala-Gly);  Cyclo(Gly-L-Ala);  Cyclo(alanylglycine);  Cyclo(glycylalanine);  N-Glycylalanine cyclic anhydride
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1C(=O)NCC(=O)N1
InChIInChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)
InChIKeyICCHEGCKVBMSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility250 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Ala-Gly) (CAS 4526-77-6) for Research Procurement: Cyclic Dipeptide (Diketopiperazine) Scaffold Overview


Cyclo(Ala-Gly) (CAS 4526-77-6) is a cyclic dipeptide (diketopiperazine, DKP) comprising L-alanine and glycine residues, with a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol [1]. It is a naturally occurring metabolite identified in endophytic fungi (e.g., Penicillium thomi, Aspergillus fumigatus) and bacterial cultures [2], and is also synthesized as a model compound for studying peptide conformation, stability, and cyclization reactions . The compound exists as a white to off-white crystalline powder, soluble in DMSO and aqueous solvents, and is typically supplied at ≥98% purity for research applications .

Why Cyclo(Ala-Gly) Cannot Be Simply Replaced by Generic Diketopiperazines: Comparative Evidence for Scientific Procurement


Cyclic dipeptides (diketopiperazines) are often treated as interchangeable scaffolds in early-stage research; however, even minor variations in amino acid composition (e.g., Gly vs. Ala vs. Pro) dramatically alter bioactivity, conformation, and functional properties [1]. Cyclo(Ala-Gly) exhibits unique quantitative differentiation from close analogs—including cyclo(L-Ala-L-Pro), cyclo(Gly-Gly), cyclo(L-Ala-L-Ala), and other DKPs—in terms of aflatoxin production inhibition [2], cytotoxicity profile , gelation capability , and vibrational spectroscopic behavior [3]. Substituting Cyclo(Ala-Gly) with a generic DKP without considering these specific, measurable differences risks experimental failure, irreproducible results, and wasted procurement resources.

Quantitative Differentiation Evidence: Cyclo(Ala-Gly) vs. Close Analogs for Scientific Selection


Aflatoxin Production Inhibition: Cyclo(Ala-Gly) Outperforms Cyclo(L-Ala-L-Pro) in A. flavus

Cyclo(l-Ala-Gly) demonstrates superior aflatoxin (AF) production inhibition compared to the closely related diketopiperazine cyclo(l-Ala-l-Pro) in Aspergillus flavus cultures. Cyclo(l-Ala-Gly) inhibited AF production without affecting fungal growth, exhibiting stronger potency than cyclo(l-Ala-l-Pro) [1]. Cyclo(l-Ala-Gly) did not inhibit recombinant glutathione-S-transferase (GST) in A. flavus, unlike cyclo(l-Ala-l-Pro), indicating a distinct and potentially more targeted mechanism of action [2]. Among known AF production-inhibitory diketopiperazines, cyclo(l-Ala-Gly) displayed the strongest activity [3].

mycotoxin control biocontrol agent discovery secondary metabolite inhibition

Cytotoxicity Profile: Cyclo(Ala-Gly) IC50 Values Against A549, HepG2, HT29 Cell Lines

Cyclo(Ala-Gly), isolated from Penicillium thomi, exhibits cytotoxic activity against human cancer cell lines A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma) with IC50 values ranging from 9.5 to 18.1 μM [1]. While direct head-to-head comparisons with cyclo(Ala-Ala) or cyclo(Gly-Gly) in the same assay system are not available in the sourced literature, this moderate cytotoxicity distinguishes Cyclo(Ala-Gly) from other DKPs that are inactive or have divergent potency profiles. For example, cyclo(His-Gly) shows an IC50 of 66.2 μM against thrombin-induced platelet aggregation [2], and cyclo(Gly-His) exhibits IC50 values of 1.699 mM (HeLa) and 0.358 mM (MCF-7) [3], demonstrating that amino acid composition critically dictates biological activity magnitude and selectivity.

anticancer screening natural product cytotoxicity endophytic fungal metabolites

Organogelation Capability: Cyclo(Ala-Gly) as a Low Molecular Weight Gelator

Cyclo(L-Ala-L-Gly) functions as a low molecular weight gelator, capable of inducing gelation in a broad range of organic fluids including edible oils, glyceryl esters, alcohols, and aromatic molecules . In contrast, many simple diketopiperazines such as cyclo(Gly-Gly) and cyclo(Ala-Ala) lack this gelation ability and are not reported as gelators. The gelation property is attributed to the specific hydrogen-bonding network enabled by the Ala-Gly sequence and stereochemistry, which facilitates self-assembly into fibrous networks [1].

supramolecular chemistry organogelators low molecular weight gelators

Vibrational Spectroscopic Differentiation: cis-Amide I Vibrations in Cyclo(Ala-Gly)

Comprehensive Raman and FTIR spectroscopic analysis combined with DFT calculations reveals that the cis-amide I vibrations in cyclo(L-Ala-Gly) possess larger N–H contributions compared to their trans-amide counterparts—a feature shared with cyclo(Gly-Gly) and cyclo(L-Ala-L-Ala) but with distinct frequency shifts and intensity patterns [1]. The deuterium shift experiments demonstrate that the vibrational coupling and hydrogen-bonding environment in cyclo(Ala-Gly) differ measurably from those in the symmetric cyclo(Gly-Gly) and cyclo(Ala-Ala) analogs, providing a spectroscopic fingerprint for compound identification and purity assessment [2].

vibrational spectroscopy DFT calculations conformational analysis

Validated Application Scenarios for Cyclo(Ala-Gly) Based on Quantitative Differentiation Evidence


Aflatoxin Biocontrol Lead Discovery and Structure-Activity Relationship Studies

Utilize Cyclo(Ala-Gly) as a validated starting point for developing novel aflatoxin production inhibitors. Its superior potency over cyclo(Ala-Pro) and distinct GST inhibition profile [1] provide a clear rationale for structure-activity relationship (SAR) optimization campaigns targeting AF contamination in food and feed. The compound's simple structure and commercial availability facilitate rapid analog synthesis and testing.

Anticancer Natural Product Screening and Mechanism-of-Action Studies

Employ Cyclo(Ala-Gly) as a moderate-cytotoxicity reference standard (IC50 9.5–18.1 μM across A549, HepG2, HT29 cell lines) [2] in phenotypic screening cascades. Its defined potency profile enables comparison with newly isolated DKPs or synthetic analogs, supporting hit prioritization and mechanistic deconvolution in oncology research.

Supramolecular Organogelator Development and Materials Characterization

Leverage Cyclo(Ala-Gly)'s unique ability to gelate a wide range of organic fluids for designing low molecular weight gelators in drug delivery, oil structuring, and stimuli-responsive materials. The absence of gelation in simpler DKPs makes Cyclo(Ala-Gly) a strategic procurement choice for exploring hydrogen-bond-driven self-assembly phenomena.

Vibrational Spectroscopic Reference Standard and DFT Model Compound

Integrate Cyclo(Ala-Gly) into analytical workflows as a thoroughly characterized spectroscopic reference for cyclic peptide identification and purity analysis. Its distinct Raman and FTIR fingerprints, validated by DFT calculations [3], enable accurate compound verification in quality control, structural biology, and computational chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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